![molecular formula C18H18N4O4S B2408683 methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate CAS No. 2309587-21-9](/img/structure/B2408683.png)
methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PTB, and it has been studied for its biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Similar compounds have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Advantages and Limitations for Lab Experiments
PTB has several advantages in laboratory experiments. It is stable under various conditions, making it easy to handle and store. PTB is also soluble in various solvents, allowing for easy preparation of solutions for experiments. However, PTB has limitations, including its low water solubility and potential for non-specific binding to proteins, which can affect experimental results.
Future Directions
There are several future directions for research related to PTB. One potential area of study is the development of PTB-based drug delivery systems. PTB could be used as a carrier for metal ions, allowing for targeted drug delivery to specific cells or tissues. Another area of study is the optimization of the synthesis method to improve the yield and purity of PTB. Additionally, further research is needed to understand the mechanism of action of PTB and its potential applications in various fields.
Conclusion:
In conclusion, PTB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for PTB is efficient and yields a high purity product. PTB has been studied for its potential applications in medicinal chemistry, material science, and biochemistry. It has been found to exhibit antibacterial, antifungal, and anticancer properties, and has a low toxicity profile. PTB has several advantages in laboratory experiments but also has limitations. There are several future directions for research related to PTB, including the development of drug delivery systems and optimization of the synthesis method.
Synthesis Methods
The synthesis of PTB involves the reaction between 4-aminobenzoic acid, phenylacetic acid, and sodium azide in the presence of triphenylphosphine and copper iodide. This reaction forms the intermediate compound, which further reacts with methyl chloroformate to generate PTB. This synthesis method is efficient and yields a high purity product.
Scientific Research Applications
PTB has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. It has been found to exhibit antibacterial, antifungal, and anticancer properties. PTB has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-26-18(23)15-7-9-16(10-8-15)27(24,25)21-17(13-22-19-11-12-20-22)14-5-3-2-4-6-14/h2-12,17,21H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDRWPVENYSCBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate |
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